molecular formula C8H10N4O B1482159 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2097945-03-2

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No. B1482159
M. Wt: 178.19 g/mol
InChI Key: IGYBXOFYYIKHRD-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antitubercular Activity

Summary:

  • Compounds containing 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exhibited potent anti-tubercular activity .

Results:

  • Compounds 80a, 80b, 81a, 82a, and 83a demonstrated the most potent anti-tubercular activity .

Improved Solubility for Drug Delivery

Summary:

  • This modification was applied to an isostere of the indolyl drug pruvanserin .

Cytotoxic Activity Against Leukemia Cells

Summary:

  • Eight imidazo[1,2-b]pyrazole-7-carboxamides were tested for cytotoxic activity against leukemia cell lines, including HL-60, THP-1, MOLT-4, MV-4-11, and K-562 cells in vitro .

Differentiation-Coupled Apoptosis in Myeloid Cells

Summary:

  • An imidazo[1,2-b]pyrazole-7-carboxamide derivative induced differentiation-coupled apoptosis in immature myeloid cells, including acute myeloid leukemia (AML) and myeloid-derived suppressor cells (MDSCs) .

Future Directions

The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability . The promising indolyl drug dazo[1,2-b]pyrazoles require the synthesis of new starting materials for every functionalized derivative, as the ring fusion is only achieved in the final steps . To avoid this issue, a synthetic approach involving a successive and selective functionalization of the readily available 1H-imidazo [1,2-b]pyrazole scaffold has been chosen .

properties

IUPAC Name

1,6-dimethylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5-6(7(9)13)8-11(2)3-4-12(8)10-5/h3-4H,1-2H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYBXOFYYIKHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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